1-(2,5-Dimethoxy-4-bromophenyl)piperazine
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Overview
Description
1-(2,5-Dimethoxy-4-bromophenyl)piperazine is a compound belonging to the phenylpiperazine class. It is known for its interaction with serotonin receptors and has been studied for its potential psychoactive effects. This compound is structurally characterized by a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a piperazine ring .
Preparation Methods
The synthesis of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine typically involves the reaction of 2,5-dimethoxyaniline with bromine to introduce the bromine atom at the 4-position. This is followed by the formation of the piperazine ring through a cyclization reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
1-(2,5-Dimethoxy-4-bromophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(2,5-Dimethoxy-4-bromophenyl)piperazine has been extensively studied for its scientific research applications:
Chemistry: It is used as a reference compound in the synthesis and evaluation of new phenylpiperazine derivatives.
Biology: The compound’s interaction with serotonin receptors makes it a valuable tool in studying neurotransmitter systems and their effects on behavior.
Medicine: Research has explored its potential therapeutic applications in treating psychiatric disorders due to its psychoactive properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-4-bromophenyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent effects on mood, perception, and cognition. The compound’s effects are mediated through the activation of specific signaling pathways within the brain .
Comparison with Similar Compounds
1-(2,5-Dimethoxy-4-bromophenyl)piperazine can be compared with other similar compounds such as:
1-(4-Bromophenyl)piperazine: Lacks the methoxy groups, resulting in different pharmacological properties.
1-(3-Chloro-4-fluorophenyl)piperazine: Contains different halogen substitutions, leading to variations in receptor binding affinity and activity.
1-(4-Methoxyphenyl)piperazine: The absence of the bromine atom and presence of a single methoxy group alters its interaction with serotonin receptors.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and pharmacological properties.
Properties
CAS No. |
100939-87-5 |
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Molecular Formula |
C12H17BrN2O2 |
Molecular Weight |
301.18 g/mol |
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)piperazine |
InChI |
InChI=1S/C12H17BrN2O2/c1-16-11-8-10(12(17-2)7-9(11)13)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3 |
InChI Key |
JLAQUWGWRNMYGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2CCNCC2)OC)Br |
Origin of Product |
United States |
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